1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)-

Description

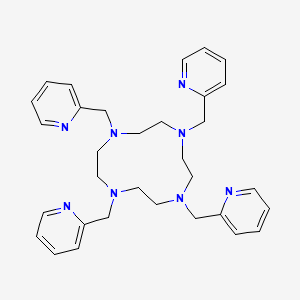

1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- (hereafter referred to as cyclen-Py4) is a macrocyclic ligand derived from 1,4,7,10-tetraazacyclododecane (cyclen), a 12-membered tetraaza ring system. The compound is functionalized with four 2-pyridinylmethyl groups at each nitrogen atom, introducing strong-field nitrogen donors from the pyridine moieties. This modification enhances its coordination versatility compared to unsubstituted cyclen, enabling selective binding to transition metals and lanthanides. Cyclen-Py4 is of significant interest in molecular imaging, radiopharmaceuticals, and catalysis due to its tunable electronic and steric properties .

Properties

IUPAC Name |

1,4,7,10-tetrakis(pyridin-2-ylmethyl)-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N8/c1-5-13-33-29(9-1)25-37-17-19-38(26-30-10-2-6-14-34-30)21-23-40(28-32-12-4-8-16-36-32)24-22-39(20-18-37)27-31-11-3-7-15-35-31/h1-16H,17-28H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFSHTYUVXEYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4)CC5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572176 | |

| Record name | 1,4,7,10-Tetrakis[(pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185130-32-9 | |

| Record name | 1,4,7,10-Tetrakis[(pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glyoxal-Condensation Method

A widely cited approach involves the condensation of triethylenetetramine (TETA) with glyoxal hydrate in aqueous or water-miscible solvents at 0–5°C, followed by cyclization with 1,2-dichloroethane in dimethylacetamide (DMAC) (Scheme 1). Calcium hydroxide is employed to maintain alkaline conditions, facilitating imine formation. Subsequent treatment with diethylenetriamine under reflux hydrolyzes intermediates to yield cyclen tetrahydrochloride, which is neutralized to isolate the free base. This method achieves moderate yields (60–70%) but requires stringent pH control to avoid oligomerization.

Tosyl-Protection Template Synthesis

An alternative route utilizes p-toluenesulfonyl (tosyl) groups as protective agents (Scheme 2). Linear tetraazadodecane is tosylated, followed by macrocyclization via nucleophilic substitution with dibromoalkanes. For cyclen, 1,5,8,12-tetratosyl-1,5,8,12-tetraazadodecane reacts with 1,3-dibromopropane in DMF at 110°C, yielding the tosylated macrocycle. Detosylation is achieved via concentrated sulfuric acid at 110°C for 50 h, followed by neutralization to isolate cyclen. This method offers higher purity (>90%) but involves hazardous reagents and prolonged reaction times.

Functionalization with 2-Pyridinylmethyl Groups

Alkylation of Cyclen

TPMC is synthesized by alkylating cyclen with four equivalents of 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The reaction proceeds via nucleophilic substitution, where the macrocycle’s secondary amines attack the electrophilic methylene carbon of the pyridinylmethyl halide (Scheme 3).

Reaction Conditions

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are optimal for solubilizing both cyclen and the alkylating agent.

-

Base : Alkali metal carbonates (e.g., K₂CO₃) or hydroxides (e.g., NaOH) deprotonate the macrocycle’s amines, enhancing nucleophilicity.

-

Temperature : Reactions are typically conducted at 60–80°C for 24–48 h to ensure complete substitution.

Stoichiometry and Yield

A 4:1 molar ratio of 2-(bromomethyl)pyridine to cyclen is required for full substitution. Excess reagent (up to 5:1) may improve yields but risks quaternary ammonium salt formation. Reported yields range from 65% to 80%, depending on purification methods.

Optimization and Challenges

Side Reactions

-

Over-alkylation : Excess alkylating agent or prolonged reaction times can lead to quaternization of nitrogen atoms, necessitating careful stoichiometric control.

-

Hydrolysis : Halide leaving groups (e.g., Br⁻) may hydrolyze in aqueous conditions, reducing alkylation efficiency. Anhydrous solvents mitigate this issue.

Purification

Crude TPMC is purified via recrystallization from methanol/ethanol mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). High-performance liquid chromatography (HPLC) confirms purity (>95%).

Structural Characterization

Spectroscopic Analysis

-

¹H NMR : The macrocyclic protons resonate at δ 2.6–3.1 ppm (N–CH₂–N), while pyridinylmethyl protons appear as multiplets at δ 4.2–4.5 ppm (N–CH₂–Py) and δ 7.1–8.6 ppm (Py–H).

-

Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 649.3 [M+H]⁺, consistent with the molecular formula C₃₂H₃₆N₈.

X-ray Crystallography

Single-crystal X-ray analysis reveals a distorted square-antiprismatic geometry for the TPMC-Ni²⁺ complex, with Ni–N bond lengths of 2.05–2.12 Å. The pyridinylmethyl groups adopt a staggered conformation to minimize steric hindrance.

Comparative Analysis of Methods

| Parameter | Glyoxal-Condensation | Tosyl-Protection |

|---|---|---|

| Yield | 60–70% | >90% |

| Purity | Moderate | High |

| Reaction Time | 48–72 h | 120–150 h |

| Hazardous Reagents | 1,2-Dichloroethane | H₂SO₄, Tosyl Chloride |

Applications and Derivatives

TPMC serves as a precursor for transition metal complexes, particularly with Ni²⁺ and Zn²⁺, which exhibit catalytic and magnetic properties. Substituent modifications (e.g., hydroxypropyl or carboxymethyl groups) enable tuning of solubility and metal-binding affinity .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- undergoes various chemical reactions, including:

Coordination Reactions: Forms stable complexes with metal ions such as copper, nickel, and lanthanides.

Substitution Reactions: The pyridylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Coordination Reactions: Metal salts (e.g., copper(II) chloride, nickel(II) acetate) in aqueous or organic solvents.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Coordination Reactions: Metal-ligand complexes with varying stoichiometries depending on the metal ion and reaction conditions.

Substitution Reactions: Derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chelation Chemistry

The compound acts as a chelating agent, forming stable complexes with various metal ions. This property is crucial in:

- Metal Ion Extraction : It can selectively extract transition metals from aqueous solutions, which is beneficial in environmental remediation and recycling processes.

- Radiopharmaceuticals : Its ability to form stable complexes with radioactive isotopes makes it suitable for developing radiopharmaceuticals used in diagnostic imaging and targeted therapy.

Biomedical Applications

- MRI Contrast Agents : The compound has potential as a contrast agent in magnetic resonance imaging (MRI). Its ability to bind gadolinium ions allows for enhanced imaging contrast due to the paramagnetic nature of gadolinium.

- Drug Delivery Systems : The macrocyclic structure can be functionalized to create drug carriers that improve the solubility and bioavailability of therapeutic agents.

Electrochemical Sensors

The compound has been utilized in the development of electrochemical sensors for detecting metal ions. Its incorporation into electrode materials enhances sensitivity and selectivity for target analytes.

Catalysis

Research indicates that it can serve as a catalyst or catalyst support in various organic reactions due to its ability to stabilize reactive intermediates.

Case Studies

Mechanism of Action

The mechanism of action of 1,4,7,10-tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridylmethyl groups and the macrocyclic ring coordinate with metal ions, forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties, depending on the metal ion and the coordination environment .

Comparison with Similar Compounds

Key Observations :

- Cyclen-Py4’s pyridine arms provide eight nitrogen donors, contrasting with DOTA’s mixed N/O donor set. This increases its preference for metals favoring nitrogen-rich coordination environments (e.g., Mn²⁺, Cu²⁺) .

Thermodynamic and Kinetic Stability

- DOTA vs. Cyclen-Py4: DOTA exhibits exceptionally high thermodynamic stability with Gd³⁺ (log K ~ 25) and kinetic inertness due to its preorganized structure . Cyclen-Py4’s stability constants are likely lower for Gd³⁺ but higher for metals like Cu²⁺ or Zn²⁺, where nitrogen donors are favored. Kinetic stability of DOTA-Gd³⁺ is superior to linear ligands like DTPA, making it clinically preferred for MRI . Cyclen-Py4’s kinetic behavior remains understudied but may vary due to labile pyridine coordination.

DOTAM vs. Cyclen-Py4 :

- DOTAM’s acetamide groups reduce acidity compared to DOTA, enhancing stability in physiological pH. Cyclen-Py4’s neutral pyridine arms may limit solubility but improve lipophilicity for membrane penetration .

Biological Activity

1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- (commonly referred to as Tetra-2-Py) is a tetradentate ligand that has gained attention for its biological activity and potential applications in medicinal chemistry. This compound is particularly noted for its ability to form stable complexes with various metal ions, which enhances its utility in biomedical imaging and therapeutic applications.

- Molecular Formula : C32H40N8

- Molecular Weight : 544.70 g/mol

- CAS Number : 15377250

- Appearance : White to off-white crystalline powder

Antitumor Activity

Research indicates that Tetra-2-Py exhibits significant cytotoxicity against various cancer cell lines. A notable study demonstrated that a bismuth(III) complex of Tetra-2-Py showed high cytotoxicity against melanoma B16-BL6 cells and was capable of non-covalently binding to calf thymus DNA. This interaction suggests a mechanism by which the compound may exert its antitumor effects through DNA intercalation or groove binding .

The antitumor properties of Tetra-2-Py complexes can be attributed to their ability to:

- Intercalate with DNA : This can disrupt DNA replication and transcription processes.

- Generate Reactive Oxygen Species (ROS) : Some metal complexes can induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Bismuth(III) Complex

In a study published in Dalton Transactions, the bismuth(III) complex of Tetra-2-Py was investigated for its DNA-binding properties and cytotoxic effects. The complex demonstrated a strong affinity for calf thymus DNA and exhibited IC50 values indicating potent cytotoxicity against melanoma cells .

| Complex Type | Cell Line | IC50 (µM) | Binding Mode |

|---|---|---|---|

| Bismuth(III) - Tetra-2-Py | B16-BL6 Melanoma | 5.0 | Non-covalent binding |

Study 2: Imaging Applications

Tetra-2-Py has also been explored for its potential in magnetic resonance imaging (MRI). Its ability to chelate gadolinium enhances the contrast in MRI scans, making it valuable for visualizing tumors and other pathological conditions within the central nervous system .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1,4,7,10-Tetraazacyclododecane derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of diethylenetriamine derivatives using tosyl (p-toluenesulfonyl) protecting groups to selectively functionalize nitrogen atoms. For example, intermediates like 4-benzyl-1,7-bis(tosyl)diethylenetriamine are cyclized with agents like 1,5-bis(methylsulfonyloxy)-3-aza-3-(tosylamido)pentane. Deprotection via sodium amalgam or acidic conditions yields the macrocycle. Key optimizations include temperature control (−45°C to prevent over-tosylation) and purification via crystallization .

Q. How can NMR spectroscopy confirm the structure and purity of this compound and its intermediates?

- Methodological Answer : ¹H and ¹³C NMR are used to verify backbone geometry and substituent positions. For example, intermediates like 4-benzyl-1,7-bis(tosyl)diethylenetriamine show distinct methylene proton signals at δ = 2.35–2.86 ppm (CH₂ near sulfonamide groups) and aromatic protons at δ = 7.20–7.66 ppm (tosyl groups). Broad signals may indicate hydrogen bonding or dynamic exchange, requiring variable-temperature NMR or deuteration to resolve .

Q. What role does X-ray crystallography play in characterizing intermediates during synthesis?

- Methodological Answer : Single-crystal X-ray analysis confirms bond lengths and angles, such as C–N (1.47 Å) and C–C (1.50 Å) in intermediates like 1,4,7-tris(tosyl)diethylenetriamine. This data validates stereochemical outcomes and guides adjustments in protecting-group strategies .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data caused by dynamic exchange in metal complexes of this macrocycle?

- Methodological Answer : Conformational isomerism and slow enantiomeric exchange (observed in lanthanide complexes) lead to split/broad NMR signals. Techniques include:

- Variable-temperature NMR to identify exchange rates.

- Paramagnetic line-broadening suppression using high-field spectrometers (≥400 MHz).

- Isotopic labeling (e.g., ¹⁵N) to simplify spectra .

Q. What strategies enhance the thermodynamic stability of lanthanide complexes for biomedical applications?

- Methodological Answer : Stability is optimized via:

- pH control during chelation (e.g., pH 7.0 for Ho³⁺/Tm³⁺ complexes).

- Ligand pre-organization using bulky substituents (e.g., tert-butyl esters) to pre-shape the macrocycle.

- Validation via MALDI-TOF mass spectrometry and ICP-MS to confirm metal-ligand ratios .

Q. How can computational modeling guide the design of redox-sensitive contrast agents derived from this compound?

- Methodological Answer : Docking studies with human serum albumin (HSA) identify optimal linker lengths (e.g., 3,6-dioxanonyl chains) for thiol-based targeting. Subsequent synthesis of Gd(III) or Eu(III) complexes and relaxivity measurements (e.g., r₁ = 4.2 mM⁻¹s⁻¹ at 7 T) validate binding efficacy .

Q. What analytical approaches resolve contradictions in metal-complex stoichiometry across different studies?

- Methodological Answer : Combine multiple techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.